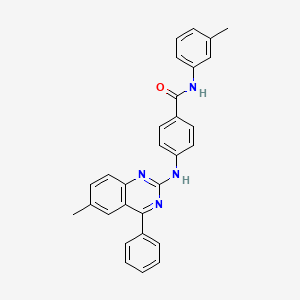

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a synthetic molecule that is likely to possess biological activity given its structural similarity to other quinazoline derivatives. Quinazoline compounds have been extensively studied for their pharmacological properties, including their role as inhibitors of various enzymes and receptors. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the reaction of various starting materials such as amines, carbonyl compounds, and halides. For example, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones can be achieved through the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . This suggests that the synthesis of this compound could potentially be carried out through similar methods, possibly involving a condensation reaction between the appropriate amines and carbonyl-containing precursors.

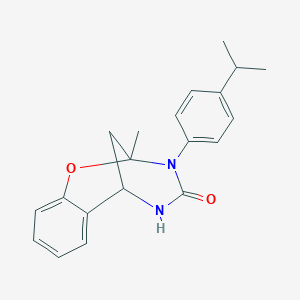

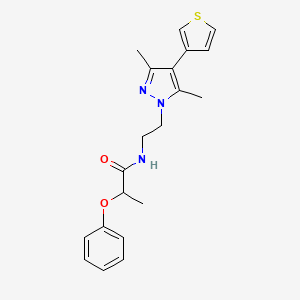

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The substitution patterns on the quinazoline core, such as the presence of methyl or phenyl groups, can significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group and a methoxycarbonyl group on an anilinoquinazoline framework was found to be essential for high cell growth inhibition activity . Therefore, the specific substituents on the this compound molecule would be expected to play a crucial role in its biological function.

Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, a quinazoline compound with a methylenedioxybenzylamino group was found to be a potent inhibitor of cyclic GMP phosphodiesterase (cGMP-PDE), which is an enzyme involved in the regulation of vascular tone . The chemical interactions between the quinazoline derivatives and their biological targets are complex and can involve the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, methoxy, or amino groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance. These properties are critical for the compound's bioavailability, distribution, metabolism, and excretion, which in turn affect its pharmacokinetics and pharmacodynamics.

Aplicaciones Científicas De Investigación

Electrospray Mass Spectrometry and Fragmentation

Derivatives of N-linked glycans, including compounds related to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide, have been studied for their electrospray and collision-induced dissociation (CID) fragmentation spectra. These studies provide insights into the molecular structure and fragmentation patterns of such compounds, which are crucial for understanding their chemical behavior and potential applications in analytical chemistry (Harvey, 2000).

Synthesis of Tetra- and Penta-heterocyclic Compounds

Research has led to the synthesis of complex heterocyclic compounds incorporating the isoquinoline moiety, showcasing the versatility of quinazolinone derivatives in constructing pharmacologically relevant structures. These synthetic pathways offer a foundation for developing novel compounds with potential therapeutic applications (Abdallah, Hassaneen, & Abdelhadi, 2009).

Antimicrobial Activities

New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. Such studies highlight the potential of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Patel & Shaikh, 2011).

Water-Soluble Analogues of Antitumor Agents

The quest for more water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, has led to the synthesis of compounds that retain and sometimes exceed the cytotoxic potency of their parent molecules. This research addresses the solubility challenges faced by many potent therapeutic agents, opening avenues for their improved in vivo evaluation and potential clinical application (Bavetsias et al., 2002).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBASPHZJRXAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)

![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)

![(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3013406.png)

![Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B3013407.png)

![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)

![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)